3,4,6-Trideuterio-5-methylbenzene-1,2-diol

Description

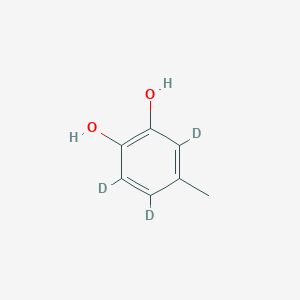

3,4,6-Trideuterio-5-methylbenzene-1,2-diol is a deuterated derivative of 5-methylbenzene-1,2-diol (also known as 5-methylcatechol). Its structure features deuterium atoms at positions 3, 4, and 6 of the benzene ring, replacing the hydrogen atoms (Figure 1). This isotopic substitution is strategically designed to study metabolic pathways, hydrogen/deuterium exchange dynamics, and isotopic effects on physicochemical properties such as solubility, hydrogen bonding, and stability .

The deuterium labeling at multiple positions may enhance metabolic stability by slowing enzymatic oxidation (a "deuterium isotope effect"), which is a common strategy in drug development to prolong half-lives . However, its synthesis and applications remain underexplored compared to bromophenol derivatives from marine algae, such as those isolated from Rhodomela confervoides .

Properties

IUPAC Name |

3,4,6-trideuterio-5-methylbenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i2D,3D,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCATMYQYDCTIZ-NRUYWUNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])O)O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trideuterio-5-methylbenzene-1,2-diol typically involves the deuteration of 5-methylbenzene-1,2-diol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound may involve the use of deuterated reagents and solvents to achieve high levels of deuteration. The process is optimized to ensure the selective replacement of hydrogen atoms with deuterium, maintaining the integrity of the benzene ring and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivative. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation. Reagents like nitric acid (HNO3) and bromine (Br2) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry: 3,4,6-Trideuterio-5-methylbenzene-1,2-diol is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium atoms provide a unique signature that can be detected using spectroscopic techniques.

Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The presence of deuterium can influence reaction rates and provide insights into enzyme-substrate interactions.

Medicine: The compound has potential applications in drug development and pharmacokinetics. Deuterated compounds often exhibit altered metabolic profiles, which can lead to improved drug efficacy and reduced side effects.

Industry: In industrial research, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,4,6-Trideuterio-5-methylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the overall reaction kinetics. This can result in altered metabolic pathways and enzyme activities. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Benzene-1,2-diol Derivatives

Key Comparative Analyses

Substituent Effects on Bioactivity

- Brominated Derivatives: Bromophenols like 3,4-dibromo-5-methylbenzene-1,2-diol exhibit potent antioxidant activity (IC$_{50}$ values < 10 μM against DPPH radicals) due to electron-withdrawing bromine atoms enhancing radical scavenging . In contrast, the deuterated 3,4,6-Trideuterio-5-methyl derivative is expected to prioritize metabolic stability over redox activity, as deuterium substitution minimally alters electronic properties but slows enzymatic degradation .

- Alkyl-Substituted Derivatives : The 5-methyl group in the deuterated compound mirrors 3,4,5-trimethyl-1,2-benzenediol (MRSA activity, MIC ~25 μg/mL ). Methyl groups enhance lipophilicity, improving membrane permeability, but deuterium substitution may reduce bioavailability due to increased molecular mass.

Physicochemical Properties

- Hydrogen Bonding: Benzene-1,2-diols form intramolecular hydrogen bonds between adjacent hydroxyl groups. Deuterium substitution strengthens these bonds (O–D vs.

- Metabolic Stability: In mouse skin studies, dihydrodiols like trans-1,2-dihydroxy-5-methylchrysene undergo rapid epoxidation to carcinogenic metabolites. Deuterium at critical positions (e.g., 3,4,6) could hinder this activation, as seen in isotopic analogs .

Biological Activity

3,4,6-Trideuterio-5-methylbenzene-1,2-diol, also known as a deuterated derivative of catechol, is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 83719-41-9

- Molecular Formula : C8H10D3O2

- Molecular Weight : Approximately 155.2 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Properties : The compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase.

- Modulation of Cytokine Production : Research indicates that this compound can downregulate pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages.

Antioxidant Activity

The antioxidant capacity of this compound is significant. In vitro studies have demonstrated that it effectively reduces oxidative damage in cellular models.

Anti-inflammatory Effects

In various studies involving inflammatory models:

- The compound significantly reduced inflammation markers.

- It inhibited the migration of neutrophils and macrophages to sites of inflammation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | Demonstrated a reduction in reactive oxygen species (ROS) levels by 50% in treated cells compared to control. |

| Inflammation Model Study | In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a 60% decrease in pro-inflammatory cytokines. |

| Enzymatic Inhibition Study | Showed that the compound inhibited lipoxygenase activity by approximately 70%, suggesting potential for treating inflammatory diseases. |

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in various therapeutic areas:

- Chronic Inflammatory Diseases : Its ability to modulate inflammatory responses positions it as a candidate for treating conditions like arthritis and inflammatory bowel disease.

- Neurodegenerative Disorders : The antioxidant properties suggest potential benefits in neuroprotection against diseases such as Alzheimer's and Parkinson's.

- Cancer Therapy : Preliminary data indicate that the compound may have anti-cancer properties through the inhibition of tumor growth and metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.